molecular formula C4H7FO2 B12945434 (3S,4S)-4-fluorotetrahydrofuran-3-ol

(3S,4S)-4-fluorotetrahydrofuran-3-ol

Cat. No.: B12945434
M. Wt: 106.10 g/mol
InChI Key: INQHWCYKASVEQT-IMJSIDKUSA-N
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Description

(3S,4S)-4-fluorotetrahydrofuran-3-ol is a chiral compound with significant interest in various fields of chemistry and biology. This compound features a tetrahydrofuran ring with a fluorine atom and a hydroxyl group attached to it, making it a valuable building block in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4S)-4-fluorotetrahydrofuran-3-ol typically involves the use of chiral catalysts and specific reaction conditions to ensure the desired stereochemistry. One common method involves the asymmetric reduction of a precursor compound using a chiral catalyst, followed by fluorination and hydroxylation steps .

Industrial Production Methods

Industrial production of this compound may involve large-scale asymmetric synthesis techniques, utilizing efficient chiral catalysts and optimized reaction conditions to achieve high yields and purity. The process may also include purification steps such as crystallization or chromatography to isolate the desired enantiomer.

Chemical Reactions Analysis

Types of Reactions

(3S,4S)-4-fluorotetrahydrofuran-3-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like sodium azide (NaN₃) or potassium cyanide (KCN) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while substitution reactions can produce a variety of substituted tetrahydrofuran derivatives.

Scientific Research Applications

(3S,4S)-4-fluorotetrahydrofuran-3-ol has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of (3S,4S)-4-fluorotetrahydrofuran-3-ol involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or modulator, affecting various biochemical processes. Its fluorine atom can enhance binding affinity and selectivity towards certain targets, making it a valuable tool in drug discovery .

Comparison with Similar Compounds

Similar Compounds

  • (3S,4S)-4-methyltetrahydrofuran-3-ol
  • (3S,4S)-4-chlorotetrahydrofuran-3-ol
  • (3S,4S)-4-bromotetrahydrofuran-3-ol

Uniqueness

(3S,4S)-4-fluorotetrahydrofuran-3-ol is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. Fluorine’s high electronegativity and small size can significantly influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C4H7FO2

Molecular Weight

106.10 g/mol

IUPAC Name

(3S,4S)-4-fluorooxolan-3-ol

InChI

InChI=1S/C4H7FO2/c5-3-1-7-2-4(3)6/h3-4,6H,1-2H2/t3-,4-/m0/s1

InChI Key

INQHWCYKASVEQT-IMJSIDKUSA-N

Isomeric SMILES

C1[C@@H]([C@H](CO1)F)O

Canonical SMILES

C1C(C(CO1)F)O

Origin of Product

United States

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